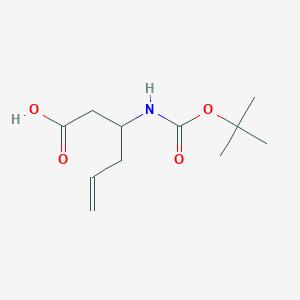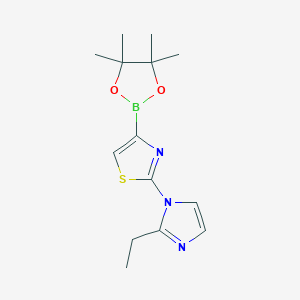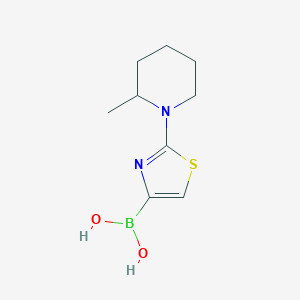![molecular formula C21H17NO3 B6416280 2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde CAS No. 1314743-10-6](/img/structure/B6416280.png)
2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde” is a chemical compound with the molecular formula C21H17NO3 . It is a complex organic compound that contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . It also contains a hex-1-yn-1-yl group, which is a six-carbon chain with a triple bond at the first carbon .Scientific Research Applications
Chemistry and Properties of Related Compounds
- Chemical Variability and Properties : A review of compounds containing pyridine-2,6-diylbis structures, which are similar to the core structure of the compound , discusses their preparation, properties, and applications in spectroscopy, magnetic properties, and biological and electrochemical activity. This suggests potential for research into electronic, magnetic, and biological applications of complex organic compounds (Boča, Jameson, & Linert, 2011).
Applications in Organic Pollutants Degradation
- Enzymatic Degradation of Organic Pollutants : Research into the use of enzymes and redox mediators for the degradation of recalcitrant compounds in wastewater indicates the potential of complex organic molecules to enhance the efficiency of enzymatic degradation processes. Such compounds could serve as redox mediators, improving the degradation of pollutants and offering a pathway for environmental remediation applications (Husain & Husain, 2007).
Synthetic Organic Chemistry
- Synthetic Applications : A review on the degradation of acetaminophen via advanced oxidation processes highlights the importance of understanding the chemical behavior of complex organic molecules. It emphasizes the role of such compounds in the development of new synthetic methodologies or as intermediates in the synthesis of pharmacologically active products (Qutob et al., 2022).
Pharmacological Research
- Pharmacological Properties of Coumarin Derivatives : Studies on compounds like 3-hydroxycoumarin, which share structural similarities with the compound , demonstrate the potential for research into their pharmacological properties, including their use in genetics, pharmacology, and microbiology (Yoda, 2020).
properties
IUPAC Name |
2-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-15-17-11-5-4-10-16(17)9-3-1-2-8-14-22-20(24)18-12-6-7-13-19(18)21(22)25/h4-7,10-13,15H,1-2,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAXYLPJPLWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C#CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)

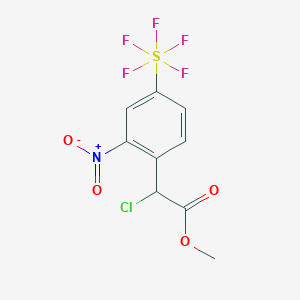

![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
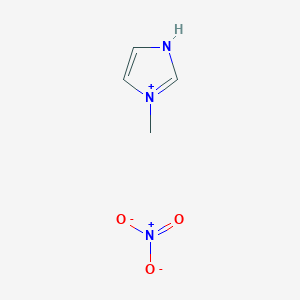
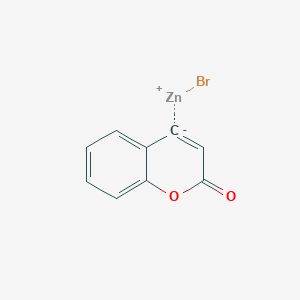
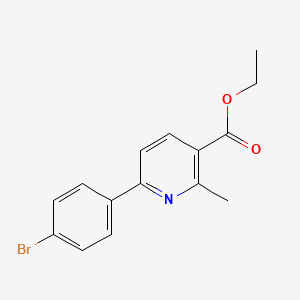

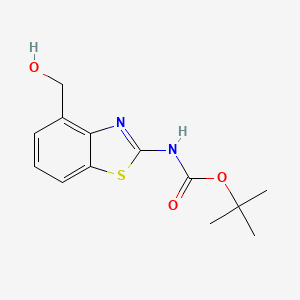
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
